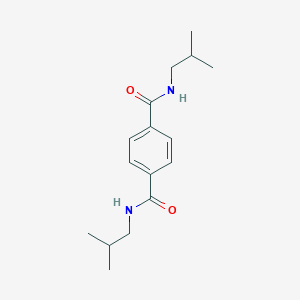

n,n'-Diisobutylterephthalamide

Description

N,N'-Diisobutylterephthalamide (chemical formula: C₁₆H₂₄N₂O₂; molecular weight: 276.37 g/mol) is a terephthalamide derivative characterized by two isobutyl substituents attached to the nitrogen atoms of the terephthalic acid backbone. This compound is structurally related to phthalic acid derivatives, which are widely studied for their applications in polymer synthesis, agrochemicals, and pharmaceuticals. Its branched isobutyl groups confer unique steric and electronic properties, influencing solubility, thermal stability, and reactivity compared to linear analogs .

Propriétés

Numéro CAS |

93142-70-2 |

|---|---|

Formule moléculaire |

C16H24N2O2 |

Poids moléculaire |

276.37g/mol |

Nom IUPAC |

1-N,4-N-bis(2-methylpropyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C16H24N2O2/c1-11(2)9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |

Clé InChI |

MRJADXYZAKYNMP-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(=O)NCC(C)C |

SMILES canonique |

CC(C)CNC(=O)C1=CC=C(C=C1)C(=O)NCC(C)C |

Autres numéros CAS |

93142-70-2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Differences :

- Substituents : N,N'-Diisopropylphthalamide features isopropyl groups instead of isobutyl groups. The reduced branching in isopropyl substituents decreases steric hindrance compared to isobutyl.

- Molecular Weight : The molecular weight of N,N'-Diisopropylphthalamide (C₁₄H₂₀N₂O₂; MW: 248.32 g/mol) is lower due to the smaller substituents.

Hypothesized Property Differences :

- Solubility: The bulkier isobutyl groups in N,N'-Diisobutylterephthalamide likely reduce solubility in polar solvents (e.g., water or ethanol) compared to the less hindered diisopropyl analog.

- Thermal Stability : Increased branching may enhance thermal stability by reducing molecular mobility, though experimental data are lacking.

Other Terephthalamide Derivatives

Compounds like N,N'-Dibenzylethylenediamine salts (e.g., Benzathine benzylpenicillin, CAS 1538-09-6) share a diamide backbone but differ in substituents and functionality. For example, Benzathine benzylpenicillin is a penicillin salt with benzyl groups, designed for prolonged antibiotic action due to low solubility in biological fluids . In contrast, this compound lacks ionic character, suggesting distinct applications in materials science rather than pharmacology.

General Trends in Terephthalamide Chemistry

- Steric Effects : Bulky substituents (e.g., isobutyl) reduce reactivity in nucleophilic substitution reactions but enhance stability in high-temperature environments.

- Solubility : Linear alkyl or aromatic substituents (e.g., benzyl) increase solubility in organic solvents, while branched groups favor crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.